molecular formula C9H17NO4S B2916382 n-Boc-d-cysteine methyl ester CAS No. 133904-67-3

n-Boc-d-cysteine methyl ester

Cat. No.: B2916382
CAS No.: 133904-67-3
M. Wt: 235.3
InChI Key: NJGIAKIPSDCYAC-ZCFIWIBFSA-N
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Description

Overview of n-Boc-d-Cysteine Methyl Ester within the Amino Acid Derivative Landscape

This compound is a derivative of the non-proteinogenic amino acid D-cysteine. In this compound, the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. The presence of the Boc and methyl ester protecting groups enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in various synthetic applications. Its uniqueness stems from the thiol (-SH) group in the cysteine side chain, which provides a site for specific chemical modifications, such as the formation of disulfide bonds, crucial for protein structure and function.

Significance as a Chiral Building Block in Contemporary Organic Chemistry

As a chiral molecule, this compound is a valuable building block in asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional arrangement. unirioja.esambeed.com Its defined stereochemistry is fundamental to its utility, allowing for the creation of complex molecules with precise spatial orientations. This is particularly important in the synthesis of enantiomerically pure compounds, where only one of a pair of mirror-image isomers is desired. unirioja.esresearchgate.net The use of such chiral building blocks is a key strategy in modern organic synthesis to control the stereochemical outcome of reactions. unirioja.es

Central Role in Peptide Chemistry and Advanced Peptidomimetic Design

In peptide chemistry, this compound serves as a crucial component in the synthesis of peptides and peptidomimetics. nih.gov The Boc protecting group is stable under many reaction conditions but can be easily removed with mild acid, a critical feature in the stepwise assembly of amino acids into a peptide chain. rsc.org The incorporation of D-amino acids like D-cysteine into peptides can increase their resistance to enzymatic degradation, enhancing their therapeutic potential. upc.edu Furthermore, the unique reactivity of the thiol group allows for specific modifications and the creation of cyclic peptides, which can mimic the structure of natural bioactive peptides. upc.edufrontiersin.org

Contextual Placement in Modern Drug Discovery and Development Strategies

The properties of this compound make it a significant tool in drug discovery and development. Its use in the synthesis of modified peptides and peptidomimetics allows for the creation of new therapeutic agents with improved stability and bioavailability. upc.edumdpi.com For instance, peptides containing D-cysteine derivatives have been explored for their potential as enzyme inhibitors, including those for proteases involved in various diseases. mdpi.com The ability to introduce specific modifications through the thiol group also enables the development of targeted drug delivery systems and diagnostic probes.

Interactive Data Tables

Chemical Properties of this compound

PropertyValue
CAS Number 133904-67-3
Molecular Formula C9H17NO4S
Molecular Weight 235.30 g/mol
IUPAC Name methyl (2R)-2-{[(2-methylpropan-2-yl)oxy]carbonylamino}-3-sulfanylpropanoate
SMILES CC(C)(C)OC(=O)NC@@HC(=O)OC
InChI Key NJGIAKIPSDCYAC-ZCFIWIBFSA-N

Data sourced from PubChem and other chemical suppliers. nih.govnextpeptide.comchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIAKIPSDCYAC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc D Cysteine Methyl Ester

Direct Esterification Protocols

The conversion of the carboxylic acid moiety of D-cysteine into a methyl ester is a fundamental step. Various methods have been developed to achieve this transformation efficiently, each with its own set of reagents and conditions.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic and widely used method for preparing amino acid esters. This approach typically involves treating the amino acid with methanol in the presence of a strong acid catalyst.

One common method involves the use of methanolic HCl . This reagent can be generated in situ by adding acetyl chloride to anhydrous methanol or by bubbling dry hydrogen chloride gas through methanol. The resulting acidic solution readily protonates the carboxylic acid group, rendering it more susceptible to nucleophilic attack by methanol. The amino group is simultaneously protonated, forming the hydrochloride salt of the resulting amino acid methyl ester, which often aids in purification by crystallization.

Alternatively, thionyl chloride (SOCl₂) in methanol is a highly effective reagent system for the esterification of amino acids. The reaction of thionyl chloride with methanol generates HCl in situ, which acts as the catalyst. This method is often preferred as it is convenient and typically proceeds to completion, providing high yields of the amino acid methyl ester hydrochloride. For instance, the esterification of L-threonine using thionyl chloride in methanol proceeds efficiently by generating a low concentration of anhydrous hydrogen chloride. This protocol is applicable to a wide range of amino acids and small peptides, although the presence of sensitive functional groups, such as the free sulfhydryl in cysteine, can sometimes lead to side reactions.

Table 1: Comparison of Acid-Catalyzed Esterification Methods
Reagent SystemTypical ConditionsAdvantagesPotential Considerations
Methanolic HClAnhydrous methanol, HCl (gas or from acetyl chloride), RefluxWell-established, cost-effectiveRequires anhydrous conditions, handling of corrosive HCl gas
Thionyl Chloride/MethanolAnhydrous methanol, 0°C to refluxHigh yields, convenient in situ generation of HClThionyl chloride is corrosive and moisture-sensitive, potential for side reactions with sensitive residues

A milder and highly efficient alternative for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This method has demonstrated broad applicability for various natural, aromatic, and aliphatic amino acids, consistently providing good to excellent yields of the corresponding methyl ester hydrochlorides.

The reaction proceeds at room temperature. TMSCl reacts with methanol to generate HCl, which catalyzes the esterification. A general procedure involves suspending the amino acid in methanol, followed by the slow addition of TMSCl. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC), and the product is then isolated by concentrating the solution. This method's convenience and compatibility with a wide range of amino acids make it an attractive approach.

Table 2: Yields of Amino Acid Methyl Ester Hydrochlorides using TMSCl/Methanol Method
Amino AcidReaction Time (h)Yield (%)
L-Alanine1298
L-Phenylalanine1296
L-Methionine1298
L-Proline1297

Note: The table showcases the general efficiency of the TMSCl/methanol system for various amino acids, which is indicative of its potential for D-cysteine.

Beyond the more common methods, other reagents have been explored for amino acid esterification. These include protic acids like sulfuric acid and p-toluenesulfonic acid, as well as reagents like 2,2-dimethoxypropane and ion-exchange resins. For more complex scenarios, such as esterification with long-chain alcohols where standard methods may be less effective, activating the carboxylic acid first, for instance by converting it to an acid chloride with oxalyl chloride or thionyl chloride, can be a successful strategy before adding the alcohol. These methods, however, are often employed for specific applications or to overcome challenges associated with particular substrates.

N-Protection Strategies and the Introduction of the tert-Butoxycarbonyl (Boc) Group

The protection of the amino group is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its facile removal under moderately acidic conditions.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. This process can be carried out under various conditions.

For the synthesis of n-Boc-d-cysteine methyl ester, the reaction would involve treating D-cysteine methyl ester hydrochloride with Boc₂O. A base is typically required to neutralize the hydrochloride salt and to deprotonate the ammonium ion, allowing the free amine to react. Common bases include triethylamine (TEA), diisopropylethylamine (DIEA), or sodium bicarbonate. The reaction is often performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

The rate of the Boc protection reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most notably 4-dimethylaminopyridine (DMAP). DMAP functions by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than Boc₂O itself. After the amine has been acylated, the DMAP catalyst is regenerated, allowing it to participate in further catalytic cycles.

Stereoselective Synthesis and Enantiomeric Purity Control

The synthesis of enantiomerically pure compounds like this compound is a critical task in medicinal and peptide chemistry. The biological activity of chiral molecules is often highly dependent on their stereochemistry, necessitating synthetic methods that can precisely control the three-dimensional arrangement of atoms.

Methodologies for Maintaining Chiral Integrity During Synthesis

Maintaining the chiral integrity of the α-carbon in cysteine derivatives throughout a synthetic sequence is crucial to avoid racemization, which would yield a mixture of enantiomers and compromise the biological efficacy of the final product. Several factors can influence the stereochemical outcome of reactions involving amino acid derivatives.

Key strategies to prevent epimerization at the α-carbon during coupling reactions or other transformations include:

Mild Reaction Conditions: The use of mild bases and controlled temperatures is fundamental. Strong bases can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.

Choice of Coupling Reagents: In peptide synthesis, where this compound is often a building block, the selection of coupling reagents is critical. Reagents that minimize the formation of highly activated intermediates, such as oxazolones, are preferred as these intermediates are particularly prone to racemization.

Protecting Group Strategy: The N-Boc (tert-butoxycarbonyl) group itself plays a role in suppressing racemization compared to other protecting groups. Its steric bulk can hinder the approach of bases to the α-proton.

Solvent Selection: The polarity and nature of the solvent can influence the rate of racemization. Aprotic solvents are often employed to minimize proton exchange that could lead to loss of stereochemical purity.

Research into the synthesis of chiral 2-alkylquinazolin-4(3H)-ones from N-Boc-amino acids has demonstrated that with careful selection of reagents, such as copper(II) chloride as a mediator, reactions can proceed with excellent preservation of enantiomeric purity (>99% ee) nih.gov.

Strategies for Achieving and Confirming High Enantiomeric Purity

Achieving high enantiomeric purity is a two-fold challenge involving both the synthesis and the subsequent purification and analysis.

Purification Strategies:

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers. This method can be used on both analytical and preparative scales to isolate the desired enantiomer.

Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. Since diastereomers have different physical properties, they can often be separated by crystallization.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction for one enantiomer while leaving the other untouched. This allows for the separation of the unreacted enantiomer or the product from the enzymatic reaction.

Confirmation of Enantiomeric Purity:

Chiral HPLC: This is the most common method for determining the enantiomeric excess (ee) of a sample. By comparing the peak areas of the two enantiomers, a quantitative measure of purity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to distinguish between them by NMR, as the diastereomers will have different chemical shifts.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer, it is less accurate for quantifying high levels of enantiomeric purity compared to chromatographic methods.

MethodPrincipleApplication
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Quantitative determination of enantiomeric excess (ee).
NMR Spectroscopy Use of chiral shift reagents or derivatization to induce different chemical shifts for enantiomers.Confirmation of stereochemistry and purity.
Polarimetry Measurement of the optical rotation of plane-polarized light.Qualitative confirmation of the predominant enantiomer.
Diastereomeric Crystallization Formation of diastereomers with a chiral resolving agent, followed by separation based on different solubilities.Preparative scale separation of enantiomers.

Convergent and Divergent Synthetic Routes to Cysteine Derivatives (Relevant Precursors and Analogs)

The versatility of cysteine as a synthetic building block is greatly enhanced by the ability to access a variety of its derivatives through well-established synthetic pathways. These routes allow for the introduction of different protecting groups or modifications to the core structure, expanding its utility in complex molecule synthesis.

Synthesis via Aziridine Ring Opening from Precursors

A powerful and stereoselective method for the synthesis of β-substituted amino acids, including cysteine derivatives, involves the nucleophilic ring-opening of chiral aziridines acs.orgresearchgate.net. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their strained ring system makes them susceptible to attack by nucleophiles.

The general strategy involves:

Synthesis of a Chiral Aziridine-2-carboxylate: This precursor contains the desired stereochemistry.

Nucleophilic Attack: A thiol-containing nucleophile, such as a protected thiol, attacks one of the carbon atoms of the aziridine ring. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.

Regioselectivity: The site of nucleophilic attack (C2 or C3 of the aziridine ring) can often be controlled by the nature of the substituents on the aziridine and the reaction conditions, allowing for the synthesis of different isomers.

This methodology provides a general and efficient approach for the synthesis of β-substituted cysteines with high stereo- and regioselectivity acs.org.

Preparation of S-Protected Cysteine Methyl Esters (e.g., S-trityl, S-benzyl)

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during many synthetic operations. The trityl (Trt) and benzyl (Bzl) groups are common thiol protecting groups.

S-trityl-cysteine methyl ester:

The synthesis of S-trityl-l-cysteine methyl ester can be achieved by first protecting the thiol group of cysteine with a trityl group, followed by esterification of the carboxylic acid nih.gov. A common procedure involves reacting S-trityl-l-cysteine with thionyl chloride in methanol nih.gov. The thionyl chloride serves as the esterification agent, converting the carboxylic acid to the methyl ester. This method has been reported to produce the desired product in high yield (98%) nih.gov.

S-benzyl-cysteine methyl ester:

The preparation of S-benzyl-l-cysteine methyl ester typically involves the benzylation of the thiol group of L-cysteine using benzyl bromide or a similar benzylating agent under basic conditions smolecule.com. The resulting S-benzyl-cysteine is then subjected to esterification, often using methanol with an acid catalyst, to yield the final product smolecule.com.

Protecting GroupReagents for Thiol ProtectionConditions for Esterification
S-Trityl Trityl chloride or triphenylmethanol in the presence of an acid uoa.gr.Thionyl chloride in methanol nih.gov.
S-Benzyl Benzyl bromide under basic conditions smolecule.com.Methanol with an acid catalyst smolecule.com.

Synthetic Routes to N-Methylated Cysteine Analogs

N-methylated amino acids are important components of many biologically active peptides. However, the synthesis of N-methyl cysteine derivatives can be challenging due to the potential for side reactions involving the sulfhydryl group.

Other methods for the N-methylation of amino acids include direct methylation with agents like diazomethane or silver oxide, and reductive amination, but these can lead to lower yields or complications with the thiol group in the case of cysteine nih.gov.

Advanced Purification and Isolation Techniques in Academic Synthesis

The synthesis of this compound, like many sensitive amino acid derivatives, often results in a crude product mixture containing unreacted starting materials, reagents, and by-products. Achieving high purity, which is critical for subsequent applications such as peptide synthesis, necessitates the use of advanced and carefully optimized purification and isolation techniques. Academic research settings employ a variety of methods tailored to the specific properties of the target compound and the nature of the impurities.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are fundamental for the purification of moderately polar and non-volatile compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column and Flash Chromatography: Flash chromatography is a prevalent and efficient purification method in academic labs, offering a significant speed advantage over traditional gravity column chromatography. The process involves forcing the solvent (eluent) through a column of silica gel under pressure. The selection of the eluent system is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). orgsyn.org For N-Boc protected amino acid esters, which are often oily or foamy substances, direct purification without prior isolation is common. orgsyn.org

In the synthesis of related protected cysteine derivatives, such as those used in Fmoc-based peptide synthesis, gradient flash chromatography has proven effective. For instance, an oxazolidinone precursor derived from Fmoc-Cys(StBu)-OH was successfully purified using a gradient of hexanes and ethyl acetate (EtOAc) over flash silica. nih.gov This type of gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is effective for separating compounds with different polarities. While specific conditions are highly dependent on the exact impurity profile, typical eluent systems for compounds of similar polarity involve mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

Monitoring of the separation is often achieved by TLC, with visualization of spots using methods like phosphomolybdic acid staining. orgsyn.org For enantiomeric purity assessment and separation, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) may be employed. Polysaccharide-based CSPs have shown good resolution for N-t-BOC α-amino acid derivatives. researchgate.net

Table 1: Illustrative Flash Chromatography Systems for Protected Cysteine Derivatives

Compound Class Stationary Phase Mobile Phase (Eluent System) Technique
N-Boc-Serine Methyl Ester Derivative Silica Gel Ethyl Acetate-Hexanes (1:1) Flash Chromatography

This table provides examples from related compounds to illustrate common chromatographic conditions.

Recrystallization and Selective Precipitation Techniques

When the crude this compound is obtained as a solid or can be induced to solidify, recrystallization is a powerful and economical purification technique for achieving high purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of a crystalline lattice, which inherently excludes impurities. If a single solvent is not effective, a multi-solvent system, often a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"), can be used.

Selective precipitation is another valuable technique, often used when recrystallization is not feasible. This involves dissolving the crude mixture in a solvent and then adding an anti-solvent to selectively precipitate the desired compound while the impurities remain in solution. Following cleavage from solid support resins in peptide synthesis, a common procedure involves precipitating the desired product from the cleavage supernatant (e.g., trifluoroacetic acid) by adding it to cold anhydrous diethyl ether. nih.gov This technique effectively separates the peptide from soluble scavengers and by-products.

Optimized Solvent Extraction and Work-up Procedures

Liquid-liquid extraction is a crucial step in the work-up procedure following the synthesis of this compound to isolate the crude product from the reaction mixture. A typical procedure involves quenching the reaction, often with water or an aqueous solution, followed by extraction with a water-immiscible organic solvent. rsc.org

An optimized work-up procedure is designed to remove specific impurities. For example, after the Boc protection step, which is often carried out under basic conditions, the work-up serves to remove excess reagents and salts. rsc.org A general and effective procedure includes the following steps:

Dilution: The reaction mixture is often diluted with water to dissolve inorganic salts and water-soluble reagents. rsc.org

Extraction: The aqueous solution is extracted multiple times with an organic solvent, such as ethyl acetate, to transfer the desired product into the organic phase. rsc.org Dichloromethane is also a common solvent in these procedures. google.com

Washing: The combined organic extracts are washed sequentially with different aqueous solutions.

A wash with a mild acid (e.g., dilute HCl or KHSO4 solution) can remove unreacted amines or basic catalysts. rsc.org

A wash with a mild base (e.g., saturated sodium bicarbonate solution) removes acidic impurities, such as unreacted carboxylic acids or acidic catalysts. orgsyn.org

A wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase and break up any emulsions that may have formed. rsc.org

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), to remove dissolved water. orgsyn.orgrsc.org After filtering off the drying agent, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude or purified product. rsc.orggoogle.com

Table 2: Typical Aqueous Work-up and Extraction Protocol

Step Reagent/Solvent Purpose
1. Quench/Dilute Water Dissolve water-soluble reagents and by-products.
2. Extraction Ethyl Acetate or Dichloromethane Transfer the product from the aqueous to the organic phase.
3. Wash Saturated Sodium Bicarbonate (NaHCO3) Remove acidic impurities.
4. Wash Brine (Saturated NaCl) Remove bulk water and break emulsions.
5. Drying Anhydrous Sodium Sulfate (Na2SO4) Remove residual water from the organic solvent.

These purification techniques, from chromatography to extraction, are often used in combination to achieve the high degree of purity required for this compound in academic and research applications.

Reaction Mechanisms and Comprehensive Chemical Transformations

Mechanistic Investigations of Esterification and Amine Protection

The synthesis of n-Boc-d-cysteine methyl ester involves two primary transformations: the esterification of the carboxylic acid group and the protection of the amino group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and minimizing side products.

The conversion of the carboxylic acid moiety of D-cysteine to its methyl ester is typically achieved through a Fischer-Speier esterification or a similar acid-catalyzed process. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). pearson.comreddit.com The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.commdpi.com

The mechanism proceeds through several equilibrium steps: masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. byjus.com

Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of methanol or water) to regenerate the acid catalyst and yield the final methyl ester product. masterorganicchemistry.com

Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol (methanol) or by removing water as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.commasterorganicchemistry.com

Table 1: Key Steps in the Fischer Esterification of D-Cysteine

Step Description Key Intermediates
1 Carbonyl Protonation The carboxylic acid is protonated by an acid catalyst (H-A).
2 Nucleophilic Attack Methanol attacks the electrophilic carbonyl carbon.
3 Proton Transfer A proton is transferred from the methanol moiety to a hydroxyl group.
4 Water Elimination The intermediate loses a molecule of water to form a protonated ester.
5 Deprotonation The catalyst is regenerated, yielding the final methyl ester product.

The protection of the primary amine of the cysteine methyl ester is commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. total-synthesis.comjk-sci.com This reaction converts the nucleophilic amine into a less reactive carbamate, preventing it from participating in undesired reactions during subsequent synthetic steps. chemistrysteps.com

The mechanism for Boc protection is a straightforward nucleophilic acyl substitution: total-synthesis.comchemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination and Decarboxylation: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently breaks down into carbon dioxide (CO₂) gas and a tert-butoxide anion. jk-sci.com

Deprotonation: The tert-butoxide, a strong base, deprotonates the positively charged nitrogen atom, yielding the neutral N-Boc protected product. jk-sci.comchemistrysteps.com

While this reaction is generally efficient, the use of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the process can lead to side reactions, especially with a multifunctional amino acid like cysteine methyl ester. commonorganicchemistry.com Research has shown that using Boc₂O with DMAP can result in the formation of over-protected derivatives. Specifically, the highly reactive thiol group can also be protected, leading to the formation of N,S-di-Boc and even N,N,S-tri-Boc derivatives. rsc.org

Table 2: Boc-Protection of D-Cysteine Methyl Ester and Potential Side Reactions

Reaction Reagents Product(s) Notes
Standard N-Protection D-Cysteine methyl ester, Boc₂O, Base (e.g., Triethylamine) This compound The desired reaction protecting the amino group. jk-sci.com
Over-protection Side Reactions D-Cysteine methyl ester, Boc₂O, DMAP N,S-di-Boc and N,N,S-tri-Boc derivatives The highly reactive DMAP catalyst can promote protection at the thiol and even the already protected amine nitrogen. rsc.org

Deprotection Strategies and the Chemical Reactivity of the Boc Group

The tert-butyloxycarbonyl (Boc) group is valued for its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions makes it a cornerstone of many synthetic strategies. total-synthesis.comorganic-chemistry.org

The cleavage of the Boc group is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like methanol or ethyl acetate. wikipedia.orgyoutube.com The mechanism, known as acidolysis, proceeds as follows: masterorganicchemistry.comcommonorganicchemistry.com

Protonation: The carbamate carbonyl oxygen is protonated by the strong acid. chemistrysteps.com

Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas, which provides a strong thermodynamic driving force for the reaction. chemistrysteps.commasterorganicchemistry.com

Amine Formation: This process leaves behind the free amine, which is typically protonated under the strong acidic conditions to form an ammonium salt (e.g., an ammonium trifluoroacetate salt). commonorganicchemistry.com

A significant side reaction during Boc deprotection is the potential for the liberated tert-butyl cation, a reactive electrophile, to alkylate other nucleophilic sites in the molecule. total-synthesis.com In the case of cysteine-containing peptides, the nucleophilic thiol group is particularly susceptible to this side reaction. To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the cleavage cocktail to trap the tert-butyl cation. total-synthesis.comwikipedia.orgbiotage.com

Table 3: Common Reagents for Boc Deprotection via Acidolysis

Reagent Typical Conditions Role of Scavengers
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM) Essential to trap the tert-butyl cation and prevent S-alkylation of the thiol group. total-synthesis.comwikipedia.org
Hydrogen Chloride (HCl) 3-4 M HCl in Methanol, Ethyl Acetate, or Dioxane Scavengers are also recommended, particularly for sensitive substrates. wikipedia.org
Deep Eutectic Solvent (DES) Choline chloride:p-toluenesulfonic acid (CHCl:pTSA) A greener alternative where the acidic DES protonates the carbamate oxygen to initiate cleavage. mdpi.com

In complex syntheses involving polyfunctional molecules, the ability to selectively remove one protecting group while leaving others intact is paramount. This concept is known as orthogonal protection. This compound features two key functional groups that can be selectively deprotected.

Selective Ester Cleavage (Saponification): The methyl ester can be selectively cleaved under basic conditions, typically using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF). rsc.org This reaction, known as saponification, involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. The Boc group is stable under these basic conditions, allowing for the selective deprotection of the C-terminus. total-synthesis.com

Selective Boc Group Cleavage: As described previously, the Boc group is selectively removed under strong acidic conditions (e.g., TFA), which generally leave the methyl ester intact, although prolonged exposure to very strong acidic conditions can lead to ester hydrolysis. rsc.org

While the title compound has a free thiol, in many synthetic routes, the thiol group is also protected. The choice of thiol protecting group is critical for orthogonality. For example, a trityl (Trt) group is also acid-labile and often removed during TFA-mediated Boc deprotection. biotage.com Achieving selectivity would require carefully tuned acidic conditions or the use of a thiol protecting group with different cleavage requirements (e.g., an acetamidomethyl (Acm) group, which is removed by mercury or iodine compounds).

Nucleophilic Reactivity and Transformations Involving the Thiol Group

The thiol (sulfhydryl) group of the cysteine side chain is one of the most nucleophilic functional groups found in natural amino acids, which dictates its chemical reactivity. nih.gov Its nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion (RS⁻). nih.govresearchgate.net The pKa of the cysteine thiol is approximately 8.2-8.4, meaning that at physiological pH (~7.4), a significant portion exists as the highly reactive thiolate. nih.govrsc.org This reactivity allows for a variety of chemical transformations.

S-Alkylation: As a potent nucleophile, the thiolate readily reacts with electrophiles, such as alkyl halides, in Sₙ2 reactions to form stable thioether linkages. This is a common method for site-specific modification of cysteine residues. nih.gov

Michael Addition: The thiol group can undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. This reaction is crucial for various bioconjugation strategies.

Oxidation: The thiol group is highly susceptible to oxidation. rsc.orgresearchgate.net Mild oxidation, often by air (O₂) or reagents like iodine, leads to the formation of a disulfide bond, linking two cysteine molecules to form cystine. biotage.com This is a fundamental reaction for forming structural crosslinks in peptides and proteins. Further oxidation can lead to the formation of sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). biotage.comnih.gov

Reaction with Dicarbonyls: The nucleophilic thiol can react with α-dicarbonyl compounds, which are sometimes present as byproducts of glycation. This can lead to the formation of adducts and stable end-products like S-(carboxymethyl)cysteine. researchgate.net

Native Chemical Ligation (NCL): In peptide synthesis, an N-terminal cysteine's thiol group is key to NCL. It performs a nucleophilic attack on a C-terminal peptide thioester, leading to a trans-thioesterification intermediate that rearranges to form a native peptide bond at the ligation site. bachem.comnih.gov

Table 4: Common Transformations of the Cysteine Thiol Group

Reaction Type Reagent Class Product Description
S-Alkylation Alkyl Halides (e.g., Iodoacetamide) Thioether Forms a stable C-S bond via an Sₙ2 reaction. nih.gov
Disulfide Formation Mild Oxidants (e.g., O₂, I₂) Disulfide (Cystine) Forms a disulfide bridge (S-S bond) between two cysteine residues. biotage.com
Michael Addition α,β-Unsaturated Carbonyls (e.g., Maleimides) Thioether Adduct Conjugate addition of the thiol across a double bond.
Thioester Attack (NCL) C-terminal Thioester Native Peptide Bond Key step in Native Chemical Ligation for protein synthesis. nih.gov

Mechanistic Aspects of Thiol-Ene Coupling Reactions

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized for its high yields, stereoselectivity, and rapid reaction rates, often classifying it as a "click" reaction. wikipedia.org This reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.org For this compound, the reactive thiol group can readily participate in this transformation.

The most common mechanism for the thiol-ene reaction is a free-radical chain process. wikipedia.orgalfa-chemistry.com This process can be initiated by thermal or photochemical means, often with the aid of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or 2,2-dimethoxy-2-phenylacetophenone (DPAP). sns.itnih.gov The mechanism involves three main stages:

Initiation: The initiator generates a radical species, which then abstracts a hydrogen atom from the thiol group (S-H) of this compound to form a thiyl radical (RS•). The relatively low bond dissociation energy of the S-H bond facilitates this step. nih.gov

Propagation: The newly formed thiyl radical adds to an alkene (an "ene") at the less substituted carbon, resulting in a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

Termination: The reaction is terminated when two radical species combine.

This radical-mediated pathway is advantageous as it is generally tolerant of various functional groups and can be conducted under mild conditions. alfa-chemistry.com The thiol-ene reaction has been successfully used to functionalize polymers with cysteine derivatives, demonstrating its utility in materials science. sns.it

InitiatorReaction ConditionOutcome
2,2'-Azobisisobutyronitrile (AIBN)ThermalEfficient initiation of radical thiol-ene coupling. sns.it
2,2-Dimethoxy-2-phenylacetophenone (DPAP)Photochemical (UV light)Initiation of radical formation for thiol-ene reactions. nih.gov
Heat or UV lightThermal/PhotochemicalCan initiate the reaction without a specific radical initiator. wikipedia.org

Formation and Reactivity of Thiazolidine Derivatives

The 1,2-aminothiol functionality of cysteine derivatives, including this compound, can react with aldehydes or ketones to form five-membered heterocyclic rings known as thiazolidines. diva-portal.orgnih.gov This condensation reaction is often reversible and can be performed under mild, acidic conditions. nih.gov

The mechanism of thiazolidine formation is believed to proceed through the initial formation of a hemithioacetal, followed by the nucleophilic attack of the amino group on the same carbon, leading to cyclization and subsequent dehydration to form the thiazolidine ring. researchgate.net Studies have confirmed an imine intermediate in this process. researchgate.net

The reaction is site-specific, involving only the 1,2-aminothiol group of an N-terminal cysteine and a carbonyl group. nih.gov The stability and kinetics of thiazolidine formation can be influenced by pH. While the reaction can occur at physiological pH, it is often favored under slightly acidic conditions. diva-portal.org The resulting thiazolidine ring's stability can vary depending on the substituents. nih.gov

Thiazolidine derivatives are reactive intermediates and can be used in various chemical transformations. For instance, they can be oxidized to form thiazolines. rsc.org The formation of thiazolidines is a key reaction in certain bioconjugation techniques, allowing for the site-specific labeling of peptides and proteins. diva-portal.orgnih.gov

ReactantConditionProduct
AldehydeAcidic conditionsThiazolidine derivative nih.gov
KetoneAcidic conditionsThiazolidine derivative

Derivatization Reactions for Oligonucleotide Modification

While direct use of this compound in standard phosphoramidite-based oligonucleotide synthesis is not typical, the derivatization of oligonucleotides with cysteine moieties is a valuable strategy for post-synthesis modification. nih.gov Amino-modified oligonucleotides, which are commercially available, can be reacted with a suitable cysteine-containing reagent to produce DNA-cysteine conjugates. nih.gov

One important application of such conjugates is in Expressed Protein Ligation (EPL) . This chemoselective ligation method allows for the site-specific coupling of a cysteine-modified DNA oligomer to a recombinant protein that has a C-terminal thioester. nih.gov The reaction proceeds through a thioester exchange followed by an irreversible S-to-N acyl transfer, forming a stable amide bond.

The general steps for this type of derivatization are:

Synthesis of a cysteine-modifier reagent.

Reaction of the modifier with an amino-modified oligonucleotide to form the DNA-cysteine conjugate.

Purification of the conjugate.

Ligation of the DNA-cysteine conjugate to a protein of interest containing a C-terminal thioester.

This methodology enables the creation of well-defined DNA-protein conjugates for applications in diagnostics, nanotechnology, and the study of protein-DNA interactions. nih.gov

Reactivity and Functionalization of the Amino and Carboxyl Groups

Mechanisms of Peptide Bond Formation Reactions

This compound is a key building block in peptide synthesis, primarily utilizing the Boc strategy. masterorganicchemistry.com The Boc group protects the α-amino group, while the methyl ester protects the C-terminal carboxyl group. This dual protection allows for the controlled formation of peptide bonds.

The fundamental mechanism of peptide bond formation involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another. bachem.com In the context of using this compound, if it is the N-terminal residue, its methyl ester must first be saponified to a free carboxylic acid. This free acid is then activated.

Common steps in Boc-strategy solid-phase peptide synthesis (SPPS) are:

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA), to expose the free amine. masterorganicchemistry.com

Neutralization: A base is used to neutralize the protonated amine.

Coupling: The next n-Boc protected amino acid (like n-Boc-d-cysteine, after saponification of its methyl ester) is introduced with a coupling reagent. The coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. bachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salts like HBTU or PyBOP. bachem.com The activated species is often an active ester or a symmetric anhydride, which readily reacts with the amine to form the peptide (amide) bond. bachem.com

This cycle of deprotection and coupling is repeated to elongate the peptide chain. The thiol group of cysteine is typically protected with a group like trityl (Trt) during synthesis to prevent side reactions. peptide.com

Reagent ClassExampleRole in Peptide Bond Formation
CarbodiimidesN,N'-Dicyclohexylcarbodiimide (DCC)Activates the carboxyl group to facilitate nucleophilic attack by the amine. masterorganicchemistry.com
Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms an active ester with the carboxyl group, promoting rapid amide bond formation. bachem.com
Phosphonium SaltsPyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))Similar to aminium salts, activates the carboxyl group for efficient coupling. bachem.com

Acylation and Other Derivatization Reactions

Beyond peptide bond formation at the N-terminus, this compound can undergo other derivatization reactions. The nucleophilic thiol group is a primary site for such modifications.

S-Acylation: The thiol group can be acylated to form a thioester. This is a key transformation in native chemical ligation (NCL) and related technologies. While direct acylation of the thiol can be achieved, a more common process in biological and synthetic chemistry is N→S acyl transfer. nih.govresearchgate.net In this intramolecular rearrangement, an acyl group on the adjacent nitrogen migrates to the sulfur atom, forming a thioester intermediate. This process is often pH-dependent and is facilitated in peptides at specific junctions, such as Gly-Cys or His-Cys. nih.gov

N-Acylation: While the Boc group is an acyl-type protecting group, further acylation at the nitrogen is possible, though less common once the Boc group is in place. If the Boc group is removed, the resulting free amine can be acylated by various acylating agents, such as acid chlorides or anhydrides, to introduce different functional groups. nih.gov

Stereochemical Considerations in this compound Reactions

The stereochemistry of this compound plays a critical role in its reactions and the properties of the resulting products.

Configuration: The "d" in d-cysteine refers to the stereochemical configuration at the α-carbon. This is the enantiomer of the naturally occurring l-cysteine. The incorporation of D-amino acids into peptides can have profound structural and functional consequences, such as inducing turns in peptide secondary structures and increasing resistance to proteolytic degradation. smolecule.com

Racemization: During chemical manipulations, particularly those involving activation of the carboxyl group for peptide coupling, there is a risk of racemization (epimerization) at the α-carbon. This is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or employing urethane-protected amino acids (like Boc-protected ones) generally suppresses racemization. peptide.com However, certain reactions, such as the cleavage of the methyl ester via saponification, can increase the risk of racemization if not performed under carefully controlled conditions. nih.gov

Diastereoselectivity in Thiazolidine Formation: When this compound reacts with an aldehyde, a new stereocenter is formed at the C2 position of the thiazolidine ring. This can lead to the formation of two diastereomers (cis and trans). The ratio of these diastereomers can be influenced by reaction conditions. In some cases, epimerization at the C4 position (the original α-carbon of cysteine) has been observed during subsequent reactions, such as acetylation, particularly in the presence of excess acetyl chloride and an organic base. nih.gov This highlights the importance of reaction conditions in maintaining the stereochemical integrity of the molecule.

ReactionStereochemical ConsiderationPotential Outcome
Peptide CouplingRacemization at the α-carbonFormation of diastereomeric peptides
Thiazolidine FormationCreation of a new stereocenter at C2Formation of cis and trans diastereomers nih.gov
Acetylation of ThiazolidineEpimerization at the C4 positionLoss of stereochemical integrity at the original α-carbon nih.gov
Ester Cleavage (Saponification)Racemization at the α-carbonFormation of l-enantiomer impurity nih.gov

Factors Influencing Chiral Fidelity During Chemical Transformations

The preservation of stereochemical integrity at the α-carbon is paramount when utilizing this compound in multi-step syntheses, particularly in peptide synthesis. The loss of chiral fidelity, primarily through epimerization, can lead to the formation of unwanted diastereomers, complicating purification and potentially altering the biological activity of the final product. dntb.gov.uanih.gov Epimerization can occur via two main pathways: the formation of an oxazol-5(4H)-one intermediate or through direct enolization by abstraction of the α-proton by a base. nih.gov Several factors have been identified that significantly influence the rate of this undesirable side reaction.

Key factors affecting chiral fidelity include:

Solvent Polarity: The choice of solvent plays a crucial role. Polar solvents, such as dimethylformamide (DMF), have been shown to increase the rate of epimerization. u-tokyo.ac.jp Conversely, apolar solvents can help suppress this side reaction, although they may present solubility challenges. u-tokyo.ac.jp

Temperature: Reaction temperature is a critical parameter. Lower temperatures generally suppress the rate of epimerization, thereby helping to maintain the chiral purity of the product. u-tokyo.ac.jp

Coupling Reagents and Additives: In peptide synthesis, the activating agent for the carboxylic acid group can heavily influence epimerization. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are reported to cause more epimerization than dicyclohexylcarbodiimide (DCC). u-tokyo.ac.jp The use of additives can also mitigate this issue.

Base: The strength and nature of the base used in the reaction mixture can promote the abstraction of the α-proton, leading to racemization. nih.gov Careful selection of the base is therefore essential.

Protecting Groups: The nature of the protecting groups on the amino acid, including the Boc group itself, can influence susceptibility to epimerization. In solid-phase peptide synthesis, the anchoring strategy is also a factor; side-chain anchoring has been shown to reduce racemization compared to C-terminal anchoring. smolecule.com

Steric Hindrance: Amino acid residues with significant steric bulk near the chiral center can exhibit increased rates of epimerization. u-tokyo.ac.jp

Reaction Time: Prolonged reaction times, especially during pre-activation steps in coupling reactions, can lead to increased levels of the epimerized product. nih.gov

FactorInfluence on Chiral FidelityCondition Favoring High FidelityCondition Favoring Epimerization
TemperatureLower temperatures decrease the rate of epimerization. u-tokyo.ac.jpLow temperature (e.g., -78 °C to 0 °C)Elevated or room temperature
SolventPolar solvents can increase the rate of epimerization. u-tokyo.ac.jpApolar solvents (e.g., Chloroform)Polar solvents (e.g., DMF) u-tokyo.ac.jp
BaseStrong bases can promote α-proton abstraction. nih.govWeaker, non-nucleophilic basesStrong bases
Coupling ReagentThe nature of the activator affects oxazolone formation. u-tokyo.ac.jpReagents less prone to forming highly activated speciesEDC tends to cause more epimerization than DCC. u-tokyo.ac.jp
Steric HindranceIncreased steric bulk can enhance epimerization rates. u-tokyo.ac.jpLess hindered adjacent residuesBulky adjacent residues

Principles of Diastereoselective Reactions Incorporating the Compound

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis, where it can be used to control the formation of new stereocenters. Diastereoselective reactions involving this compound are governed by several key principles, primarily related to steric and electronic control. The bulky tert-butoxycarbonyl (Boc) protecting group and the sulfur-containing side chain play significant roles in directing the approach of incoming reagents.

Two common models that predict the outcome of nucleophilic additions to the carbonyl group of a chiral α-amino aldehyde derived from the parent amino acid are the Felkin-Anh model and the chelation-control model.

Felkin-Anh Model (Non-chelation control): This model generally applies in the absence of a chelating metal ion. The largest group at the α-carbon (in this case, the protected amino group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite the medium-sized group. For reactions utilizing certain boron- and aluminum-based reducing agents, this model can predict the major diastereomer formed. nih.gov

Chelation-Control Model: This model becomes relevant when a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Li⁺) is present that can coordinate with both the carbonyl oxygen and the heteroatom of the α-substituent (the nitrogen of the Boc group). This coordination locks the molecule into a rigid five-membered ring, forcing the nucleophile to attack from the less hindered face of this cyclic intermediate. This often leads to a diastereomer opposite to that predicted by the Felkin-Anh model. For example, the reduction of a related N-Boc-protected γ-keto ester using LiAlH(O-t-Bu)₃ proceeds under chelation control to give high diastereoselectivity for the anti product. nih.gov

The diastereoselectivity of a reaction can be highly dependent on the specific reagents and conditions employed. For instance, in the reduction of a chiral N-Boc-protected keto ester, different reducing agents led to opposite stereochemical outcomes with high selectivity. nih.gov

Reaction TypeReagent/ConditionControlling ModelObserved OutcomeReference
Reduction of a γ-keto esterLiAlH(O-t-Bu)₃ in EtOH at -78 °CChelation Control>95:5 anti/syn ratio nih.gov
Reduction of a γ-keto esterNB-Enantride in THF at -78 °CFelkin-Anh Control5:95 anti/syn ratio nih.gov
Grignard addition to a chiral aldehydePhenylmagnesium bromide at -78 °CFelkin-Anh/Steric Control98:2 anti/syn ratio unirioja.es
Grignard addition to a chiral aldehydePhenylmagnesium bromide at 0 °CFelkin-Anh/Steric Control75:25 anti/syn ratio unirioja.es

Furthermore, the steric bulk of the Boc group itself can influence chiral recognition in enzymatic processes and direct the stereochemical course of reactions at other positions in the molecule. smolecule.com In reactions like the ring-opening of chiral aziridines derived from amino acids, the inherent stereochemistry of the starting material, combined with the reaction mechanism, can lead to the formation of a single diastereomer. nih.gov

Academic Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as Chiral Auxiliaries and Inducers in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer over another. wikipedia.org While direct and extensive literature on n-Boc-d-cysteine methyl ester as a chiral auxiliary is specific, the principles can be understood through the broader application of cysteine derivatives in this context. Cysteine-derived oxazolidinones, for example, have emerged as powerful chiral auxiliaries in a variety of asymmetric transformations. nih.govdigitellinc.com These auxiliaries combine the rigid scaffolding of oxazolidinones, which provides a well-defined chiral environment, with the synthetic versatility of the cysteine side chain.

The general strategy involves the temporary incorporation of the chiral auxiliary onto a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. Following the reaction, the auxiliary can be cleaved and ideally recovered for reuse.

Cysteine-derived chiral auxiliaries have been successfully employed in a range of stereoselective reactions, as detailed in the table below.

Asymmetric TransformationDescription
Aldol Reactions The formation of carbon-carbon bonds with the creation of two new stereocenters. The chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde. nih.gov
Michael Additions The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The auxiliary directs the conjugate addition to produce a specific stereoisomer. nih.gov
α-Alkylation The introduction of an alkyl group at the α-position of a carbonyl compound. The chiral auxiliary shields one face of the enolate, leading to stereoselective alkylation. nih.gov
Bromination and Azidation The stereoselective introduction of bromine or azide (B81097) groups, which are valuable for further synthetic manipulations. nih.gov

A key innovation in the use of cysteine-derived auxiliaries is the exploitation of N-to-S acyl transfer reactions. nih.gov This process allows for the conversion of the stable amide linkage of the chiral auxiliary product into a more reactive thioester. This transformation is significant because thioesters are versatile intermediates that can undergo a variety of subsequent reactions, such as chemoselective reductions and palladium-mediated cross-coupling reactions. nih.gov This dual functionality, acting as both a chiral director and a precursor to a reactive functional group, enhances the synthetic utility of cysteine-based auxiliaries.

Core Building Block in Peptide Synthesis

The synthesis of peptides with well-defined sequences and structures is fundamental to medicinal chemistry and chemical biology. This compound serves as a crucial building block in this area, offering the D-configuration of cysteine for incorporation into peptide chains. The use of D-amino acids can significantly impact the biological activity and proteolytic stability of peptides.

Methodological Advancements in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on a solid support. nih.gov The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS. peptide.com In this method, the N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is removed by treatment with an acid, typically trifluoroacetic acid (TFA). chempep.com The side chains of the amino acids are protected with more stable groups, often benzyl-based, which are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). chempep.com

This compound is compatible with Boc-based SPPS protocols. However, the presence of the reactive thiol group in cysteine necessitates the use of a suitable protecting group to prevent side reactions during peptide assembly. A variety of thiol protecting groups have been developed for use in SPPS, each with its own cleavage conditions. researchgate.net

Recent advancements in SPPS have focused on improving coupling efficiencies, minimizing side reactions such as racemization, and developing milder cleavage cocktails. nih.govuzh.ch For cysteine-containing peptides, minimizing racemization during coupling is particularly important, and various coupling reagents and conditions have been optimized to address this challenge. umn.edu

Synthesis of Peptides Bearing C-Terminal Methyl Esters

Peptides with a C-terminal methyl ester are valuable as synthetic intermediates and can exhibit unique biological activities. The synthesis of such peptides can be achieved using SPPS. One common approach involves the use of a "safety-catch" linker on the solid support. nih.gov This type of linker is stable to the conditions of Boc-SPPS but can be activated under specific conditions to allow for cleavage of the peptide from the resin. Alternatively, backbone amide linkers can be employed. nih.gov

In solution-phase peptide synthesis, this compound can be directly used as the C-terminal residue. The Boc group is removed to allow for coupling with the next N-protected amino acid, and the methyl ester remains intact throughout the synthesis.

Strategies for Incorporating N-Methylated Amino Acid Residues into Peptides

N-methylation of the peptide backbone is a common strategy to enhance the pharmacological properties of peptides, including increased proteolytic stability, improved membrane permeability, and constrained conformational flexibility. nih.govmdpi.comresearchgate.net The synthesis of peptides containing N-methylated amino acids can be challenging.

One approach involves the synthesis of the N-methylated amino acid building block prior to its incorporation into the peptide chain. For cysteine, this can be a delicate process due to the reactivity of the thiol group. Methods for the N-methylation of amino acids often involve protection of the carboxylic acid and the side chain, followed by methylation of the amine and subsequent deprotection. nih.govresearchgate.net For example, a viable synthesis of N-methyl cysteine has been developed using an oxazolidinone precursor, which is then incorporated into peptides via Fmoc-based SPPS. nih.gov While this example uses the Fmoc strategy, the principle of preparing the N-methylated building block first is applicable to Boc-based synthesis as well.

Alternatively, on-resin methylation can be performed. This involves the methylation of the N-terminal amine of the growing peptide chain after the incorporation of a standard amino acid residue. This approach requires careful optimization to achieve high efficiency and avoid side reactions.

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov Constrained peptides are a class of peptidomimetics where the conformational flexibility is reduced through the introduction of cyclic structures or other rigidifying elements. This pre-organization of the peptide into its bioactive conformation can lead to enhanced binding affinity and selectivity for its biological target.

Rational Design of Conformational Constraints in Peptidomimetics

The rational design of peptidomimetics involves a deep understanding of the structure-activity relationship of the parent peptide. chemrxiv.orgrsc.org The goal is to identify the key pharmacophoric elements and their spatial arrangement required for biological activity. nih.gov Once the bioactive conformation is known or hypothesized, conformational constraints can be introduced to lock the peptide into this active shape. gla.ac.uk

The incorporation of D-amino acids, such as D-cysteine from this compound, is a powerful strategy to induce specific conformational changes in a peptide backbone. gla.ac.uknih.gov The D-configuration alters the local stereochemistry and can promote the formation of specific secondary structures like β-turns.

Furthermore, the thiol group of the D-cysteine residue is a versatile handle for introducing conformational constraints. Various cyclization strategies can be employed, including:

Disulfide bridges: The oxidation of two cysteine residues to form an intramolecular disulfide bond is a common method for peptide cyclization.

Thioether linkages: The reaction of the cysteine thiol with an electrophilic group on another part of the peptide can form a stable thioether bridge. This "peptide stapling" can be used to stabilize helical structures or create macrocycles of varying sizes. nih.gov

The rational design process for a constrained peptidomimetic incorporating D-cysteine would involve:

Identifying the key residues for biological activity.

Determining the desired backbone conformation.

Modeling the incorporation of D-cysteine to induce or stabilize this conformation.

Designing a cyclization or stapling strategy that is compatible with the target structure and biological function.

The use of this compound provides a readily available and versatile starting material for the synthesis of such rationally designed, conformationally constrained peptidomimetics with potentially enhanced therapeutic properties.

Application in Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance potency, improve pharmacokinetic profiles, or reduce toxicity while retaining the desired biological activity. This is achieved by substituting a functional group with another that has similar physical or chemical properties. While direct literature on bioisosteric strategies involving this compound is specific to its integration into larger molecules, the principles of bioisosterism can be applied to its constituent functional groups.

The key functional groups of this compound—the thiol, the methyl ester, and the protected amine—can be considered for bioisosteric replacement in derivatives.

Thiol Group (-SH): The thiol group is often a key pharmacophoric element, capable of acting as a hydrogen bond donor, a nucleophile, or a ligand for metal ions in metalloenzymes. A common bioisosteric replacement for a thiol is a hydroxyl group (-OH) or a primary amine (-NH2), which can mimic its hydrogen bonding capabilities. Selenols (-SeH) are also considered isosteres, offering subtle differences in acidity and bond length that can modulate activity.

Methyl Ester (-COOCH₃): The methyl ester group is frequently used to mask a carboxylic acid, improving cell permeability. It can be replaced by a variety of other groups to modulate stability and electronic properties. Common bioisosteres for esters include amides (e.g., -CONHCH₃), tetrazoles, or other acidic heterocycles that can mimic the charge and interaction profile of the hydrolyzed carboxylic acid.

tert-Butoxycarbonyl (Boc) Group: As a protecting group, the Boc-amine is not typically considered a pharmacophoric bioisostere. However, in a final compound, the amide linkage it forms upon deprotection and coupling can be replaced. Amide bioisosteres are numerous and include structures like 1,2,4-triazoles or oxazoles, which can replicate the hydrogen bonding pattern of the amide bond while offering increased metabolic stability.

The strategic application of these replacements allows medicinal chemists to fine-tune the properties of molecules derived from this compound.

Precursor for the Elaboration of Complex Molecular Scaffolds

The distinct reactivity of its three functional groups makes this compound a valuable starting material for synthesizing complex molecular frameworks, particularly heterocyclic systems and components of advanced therapeutic modalities.

This compound is a competent precursor for the synthesis of sulfur-containing nitrogen heterocycles, most notably thiazolines and their oxidized counterparts, thiazoles. These scaffolds are prevalent in many biologically active compounds. The synthesis typically involves a reaction between the cysteine derivative and an appropriate electrophile.

A well-established route involves the reaction of the cysteine methyl ester (after Boc deprotection) or its N-acylated form with a carbonyl compound or its equivalent. For instance, the synthesis of a thiazoline (B8809763) ring can be achieved via the acylation of the amine followed by a cyclization step. A specific example is seen in the synthesis of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), an endogenous ligand for the aryl hydrocarbon receptor (AhR). In a key step of this synthesis, the related L-cysteine methyl ester is acylated and then undergoes a titanium tetrachloride (TiCl₄) mediated cyclization to form a thiazoline ester, which is subsequently oxidized to the thiazole (B1198619) ring system ul.ie. This same chemical pathway is directly applicable to this compound for the generation of enantiomerically pure thiazole-containing compounds.

Table 1: Key Reaction for Thiazole Synthesis

Step Reactants Reagents Product
1. Acylation L-cysteine methyl ester, Indole-glyoxylamide precursor Et₃N, Benzene Acylated cysteine derivative
2. Cyclization Acylated cysteine derivative TiCl₄, CH₂Cl₂ Thiazoline ester
3. Oxidation Thiazoline ester MnO₂ Thiazole ester (ITE)

This table outlines the general steps for synthesizing a thiazole scaffold, a reaction pathway applicable to this compound.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system ul.ie. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker ul.ie. This compound and its derivatives serve as building blocks for the synthesis of E3 ligase ligands.

As mentioned previously, cysteine methyl ester is a key precursor for the synthesis of ITE, a ligand for the AhR E3 ligase ul.ie. By providing the core C-S-C-N backbone, it enables the construction of the thiazole ring essential for ligase binding. The Boc and methyl ester groups provide orthogonal protection, allowing for controlled, stepwise synthesis of the complete ligand and its subsequent attachment to a linker. The development of diverse E3 ligase ligands is crucial for expanding the scope of PROTAC technology, and the use of chiral building blocks like this compound allows for the stereospecific synthesis of these complex molecules.

Contributions to Materials Science and Biocompatible Composites

The chemical functionalities of this compound also lend themselves to applications in materials science, particularly in the development of biocompatible scaffolds for tissue engineering and the functionalization of polymers.

Recent research has demonstrated the successful incorporation of N-Boc-L-cysteine methyl ester (NBLCME) into porous composite scaffolds designed for bone tissue engineering tandfonline.comnih.govresearchgate.net. These scaffolds are typically fabricated from a blend of biocompatible polymers and ceramics, such as chitosan (B1678972) (CS), micro-fibrillated cellulose (B213188) (MFC), and hydroxyapatite (B223615) (HAp), using techniques like freeze-drying to create an interconnected porous structure tandfonline.comnih.gov.

The NBLCME is loaded into the scaffold, where it interacts with the polymer matrix. Studies have shown that these NBLCME-incorporated scaffolds exhibit excellent properties for bone regeneration. They possess high porosity (80-90%) with pore sizes suitable for cell infiltration and nutrient transport (100-450 µm) tandfonline.comnih.gov. Biological evaluation using human osteosarcoma cells (MG63 cell line) revealed that the scaffolds are non-cytotoxic and significantly enhance alkaline phosphatase (ALP) and Alizarin Red S (ARS) activities, which are markers for bone cell differentiation and mineralization tandfonline.comnih.gov. The presence of NBLCME within the composite scaffold was confirmed by FTIR analysis and was shown to contribute to sustained release profiles, making it a promising component for developing advanced biomaterials for bone-related applications tandfonline.comnih.govresearchgate.net.

Table 2: Properties of NBLCME-Incorporated Composite Scaffolds for Bone Tissue Engineering

Scaffold Composition Property Finding Source
Chitosan/Micro-fibrillated cellulose/Hydroxyapatite Porosity 80–90% tandfonline.comnih.gov
Chitosan/Micro-fibrillated cellulose/Hydroxyapatite Pore Diameter 100-450 µm tandfonline.comnih.gov
Chitosan/Micro-fibrillated cellulose/Hydroxyapatite Biological Activity Enhanced ALP and ARS activities in MG63 cells tandfonline.comnih.gov
Chitosan/Micro-fibrillated cellulose/Hydroxyapatite Cytotoxicity No cytotoxic effects observed on MG63 cells tandfonline.comnih.gov

The thiol group of cysteine is highly reactive and provides a versatile handle for the functionalization of polymeric materials. After deprotection of the Boc-amine and hydrolysis of the methyl ester, or more commonly, after removal of the Boc group to free the amine for coupling to a polymer backbone, the thiol group can be utilized in various conjugation strategies.

One of the most powerful methods is the thiol-ene click reaction . This photo-initiated reaction involves the radical-mediated addition of a thiol onto an alkene ("ene") to form a stable thioether linkage. It is highly efficient, occurs under mild conditions, and is chemoselective, making it ideal for modifying polymers with unsaturated side-chains nih.govnih.gov. By using a protected derivative like this compound, the cysteine moiety can be incorporated into a polymer synthesis scheme, and the thiol can be deprotected at a later stage for subsequent thiol-ene functionalization.

This strategy is used to create:

Biocompatible Hydrogels: Cysteine-functionalized polymers can be cross-linked via disulfide bond formation or through thiol-ene reactions to form hydrogels suitable for cell culture and tissue engineering nih.govnih.govmdpi.com.

Mucoadhesive Polymers: The thiol groups can form disulfide bonds with cysteine-rich mucin glycoproteins, enhancing the adhesion of polymeric drug delivery systems to mucosal surfaces mdpi.com.

Functionalized Nanoparticles: Polymers functionalized with cysteine can act as capping ligands for nanoparticles, conferring water solubility and providing sites for further bioconjugation nih.gov.

These functionalization strategies significantly broaden the applications of synthetic polymers in the biomedical field, and this compound represents a key building block for introducing the necessary thiol reactivity in a controlled manner.

Emerging Applications in Antioxidant Research and Redox Biology

This compound and its related derivatives are gaining attention in the fields of antioxidant research and redox biology. The presence of a thiol (-SH) group in the cysteine moiety is central to its antioxidant capabilities, allowing it to participate in various redox reactions and neutralize reactive oxygen species (ROS). Research is exploring its potential both as a standalone antioxidant and as part of more complex, synergistic systems.

Development of Synergistic Antioxidant Systems (e.g., with Metal Clusters)

Recent studies have investigated the enhancement of the antioxidant capacity of cysteine derivatives through synergistic interactions with other chemical entities, such as inorganic metal clusters. Thiol compounds are known natural antioxidants, but their efficacy can be limited. nih.gov To address this, research has explored combining them with soluble, low-toxicity inorganic clusters.

A notable example is the synergistic antioxidant effect observed between N-Boc-L-cysteine methyl ester and a samarium-oxo/hydroxy cluster (Sm-cluster). nih.govnih.gov This combination has shown significantly enhanced antioxidant efficacy compared to either component alone. nih.gov The synergistic interaction was demonstrated in the stabilization of aromatic aldehyde flavor compounds, where the combined system significantly improved recovery rates under oxidative conditions. nih.govnih.gov This suggests a promising strategy for boosting the effectiveness of thiol-based antioxidants. nih.gov The antioxidant activity of the Sm-cluster/cysteine derivative system was further enhanced under strong visible light, a condition that typically promotes oxidation. nih.gov

The table below summarizes the recovery rates of different aromatic aldehydes under oxidative conditions, illustrating the synergistic effect of the combined system.

Processing GroupTreatmentBenzaldehyde RecoveryVanillin RecoveryCinnamaldehyde Recovery
ISm-cluster onlyMinimalMinimalMinimal
IIN-Boc-L-cysteine methyl ester only0%25%83%
IIISm-cluster + N-Boc-L-cysteine methyl esterSignificantly ImprovedSignificantly ImprovedSignificantly Improved

This table is generated based on qualitative findings from the research indicating the synergistic effect. nih.gov

Mechanisms of Radical Scavenging Activity

The primary mechanism behind the antioxidant effect of cysteine derivatives like this compound is their ability to scavenge free radicals. The thiol group can donate a hydrogen atom to a radical, thereby neutralizing it and forming a less reactive thiyl radical. mdpi.com The effectiveness of this process is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

In studies with N-Boc-L-cysteine methyl ester, both the cysteine derivative and the Sm-cluster alone showed much weaker DPPH radical scavenging ability than the standard antioxidant, Trolox. nih.gov However, their combination resulted in a significant enhancement of DPPH free radical quenching activity. nih.gov This activity was found to be dose-dependent and was further promoted by illumination with a Xe lamp. nih.govnih.gov

The proposed mechanism for the synergistic effect involves the Sm-cluster acting as a catalyst in photoredox and thermal redox reactions, facilitating hydrogen atom transfer processes from the cysteine derivative to the radical species. nih.gov While the cysteine thiol group is the primary active center, other research on related molecules suggests that modifications to the N-protecting group can create additional active centers, enhancing the molecule's ability to fight free radicals through different mechanisms, such as electron donation. rsc.org

The following table presents the half-maximal inhibitory concentration (IC50) values from DPPH radical scavenging assays, which quantify antioxidant activity. A lower IC50 value indicates stronger antioxidant efficacy.

SampleConditionIC50 (μmol/mL)
N-Boc-L-cysteine methyl esterAmbient Indoor Light(1048.67 ± 43.25) × 10⁻³
Sm-clusterAmbient Indoor Light(18.48 ± 0.26) × 10⁻³
Sm-cluster + N-Boc-L-cysteine methyl esterAmbient Indoor Light(14.41 ± 2.44) × 10⁻³
Sm-cluster + N-Boc-L-cysteine methyl esterXe Lamp Irradiation(5.70 ± 0.17) × 10⁻³
Trolox (Positive Control)Ambient Indoor Light(18.96 ± 0.37) × 10⁻³
Trolox (Positive Control)Xe Lamp Irradiation(14.41 ± 2.44) × 10⁻³

Data sourced from a study on the synergistic antioxidant effects of N-Boc-L-cysteine methyl ester and Sm-clusters. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of n-Boc-d-cysteine methyl ester in solution. beilstein-journals.org It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the compound's identity and purity.

Proton (¹H) NMR spectroscopy provides a unique fingerprint of the molecule by mapping the chemical shifts and coupling constants of all hydrogen atoms. For this compound, the spectrum exhibits characteristic signals that confirm the presence of the tert-butoxycarbonyl (Boc) protecting group, the methyl ester, and the cysteine backbone.

The key diagnostic signals include a prominent singlet at approximately 1.44 ppm, integrating to nine protons, which is indicative of the magnetically equivalent methyl groups of the Boc protector. The methyl ester group gives rise to another distinct singlet around 3.70-3.73 ppm. researchgate.net The protons on the cysteine framework appear as multiplets. The α-proton (CH) typically resonates around 4.3-4.6 ppm, while the β-protons (CH₂) are observed further upfield, generally between 2.8 and 3.2 ppm. The coupling between the α- and β-protons provides further structural confirmation. In studies monitoring chemical reactions, the consumption of this compound can be tracked by the disappearance of its characteristic proton signals. acs.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Functional Group Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Boc Group (CH₃)₃C- ~ 1.44 Singlet
Cysteine Backbone -CH₂-SH ~ 2.95 - 3.15 Multiplet
Methyl Ester -OCH₃ ~ 3.73 Singlet
Cysteine Backbone -NH-CH- ~ 4.34 - 4.55 Multiplet

Note: Chemical shifts are dependent on the solvent and concentration.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The proton-decoupled spectrum for this compound shows a distinct signal for each unique carbon atom.

Key signals include those for the two carbonyl groups: the ester carbonyl appears around 171-173 ppm, while the carbamate carbonyl of the Boc group is found near 155-158 ppm. The quaternary carbon and the methyl carbons of the Boc group resonate at approximately 80 ppm and 28 ppm, respectively. The carbons of the cysteine backbone, the α-carbon (CH) and β-carbon (CH₂), are typically observed around 53-55 ppm and 34-38 ppm, respectively. The methyl ester carbon (-OCH₃) gives a signal near 52-53 ppm. Studies on various N-Boc-protected amino acids and their derivatives have shown that the chemical shifts of the carbonyl carbons are sensitive to solvent polarity. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Functional Group Carbon Assignment Chemical Shift (δ, ppm)
Boc Group -C(CH₃)₃ ~ 28.7
Cysteine Backbone -CH₂- ~ 34.6
Methyl Ester -OCH₃ ~ 52.9
Cysteine Backbone -CH- ~ 55.1
Boc Group -C(CH₃)₃ ~ 80.8
Boc Group -C=O ~ 157.8

Note: Chemical shifts are dependent on the solvent and concentration.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the α-CH to the ¹³C signal of the α-carbon, the ¹H signals of the β-CH₂ to the ¹³C signal of the β-carbon, and the methyl ester protons to the methyl ester carbon. This provides definitive confirmation of the C-H framework. These techniques are routinely applied in the analysis of complex N-Boc protected molecules. acs.org

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This would confirm the assignments of the Boc methyls (positive), the β-carbon (negative), the α-carbon (positive), and the ester methyl (positive).

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time without the need for sample workup. This in-situ monitoring allows for the study of reaction kinetics and the detection of transient intermediates. The progress of reactions involving cysteine derivatives, such as S-alkylation or peptide couplings, can be followed by acquiring NMR spectra at regular intervals. nih.gov For instance, the formation of a product can be quantified by integrating a characteristic product signal, while the consumption of this compound is monitored by the decrease in the intensity of its specific signals, such as the methyl ester singlet. acs.org This technique is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

The flexible backbone of this compound allows it to adopt multiple conformations (rotamers) in solution. NMR spectroscopy is a primary tool for investigating these conformational preferences. beilstein-journals.org

³JHH Coupling Constants: The magnitude of the three-bond coupling constant (³JHH) between the α-proton and the two β-protons is dependent on the dihedral angle between them. By analyzing these coupling constants, often in conjunction with computational chemistry, the preferred rotamer populations around the Cα-Cβ bond can be determined. beilstein-journals.org

Variable-Temperature (VT) NMR: The conformation of molecules can be temperature-dependent. VT-NMR studies can reveal information about the thermodynamics of conformational exchange. researchgate.net As the temperature is lowered, the exchange between different conformers may slow down on the NMR timescale, leading to signal broadening or the appearance of distinct signals for each conformer. This allows for the determination of the energy barriers to bond rotation.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The presence of NOE cross-peaks between specific protons can help to define the predominant solution-state conformation.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns. It is frequently coupled with liquid chromatography (LC-MS) to analyze reaction mixtures and confirm product identity. researchgate.netnih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. Given the molecular formula C₉H₁₇NO₄S, the exact mass is 235.0878 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which is a definitive indicator of the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. Characteristic losses for this compound include:

Loss of isobutylene: A neutral loss of 56 Da (C₄H₈) from the Boc group is a common fragmentation pathway.

Loss of the Boc group: A loss of the entire tert-butoxycarbonyl group (101 Da) is also frequently observed.

Loss of the methoxy group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃, 31 Da).

Table 3: Predicted ESI-MS Ions and Fragments for this compound

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺ [C₉H₁₈NO₄S]⁺ 236.0951 Protonated molecular ion
[M+Na]⁺ [C₉H₁₇NNaO₄S]⁺ 258.0770 Sodium adduct
[M+H - C₄H₈]⁺ [C₅H₁₀NO₄S]⁺ 180.0325 Loss of isobutylene from Boc group

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). For a molecule with the chemical formula C9H17NO4S, the theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS analysis, often using techniques like Time-of-Flight (TOF), confirms this exact mass, thereby verifying the correct elemental formula and distinguishing it from other potential isobaric compounds. This level of precision is critical for confirming the identity of the synthesized compound before its use in further applications. For instance, HRMS (ESI-TOF) analysis of similar cysteine derivatives has been used to confirm calculated masses, such as finding an [M+H]+ ion at m/z 406.1477 against a calculated value of 406.1471. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to confirm the molecular weight of polar molecules like this compound without causing significant fragmentation. nih.govresearchgate.net The compound, with a molecular weight of 235.30 g/mol , is typically observed as protonated or sodiated adducts in the mass spectrum. sigmaaldrich.comachemblock.com The analysis provides clear evidence of the parent molecule's presence and integrity.

Below is a table of common adducts observed for this compound in ESI-MS.

Adduct FormDescriptionCalculated m/z
[M+H]⁺ Protonated molecule236.0953
[M+Na]⁺ Sodiated molecule258.0772
[2M+H]⁺ Dimer with a proton471.1834
[2M+Na]⁺ Dimer with a sodium ion493.1653

M represents the neutral molecule this compound.

Applications in Reaction Monitoring and Identification of Intermediates/Products

Mass spectrometry, particularly ESI-MS coupled with liquid chromatography (LC-MS), is a powerful tool for real-time monitoring of reactions involving this compound. In solution-phase peptide synthesis, for example, this analytical method allows chemists to track the consumption of the starting material and the formation of the desired peptide product. smolecule.com By observing the decrease in the signal intensity of the ion corresponding to this compound (e.g., m/z 236.0953 for [M+H]⁺) and the simultaneous increase in the signal for the product, reaction kinetics can be optimized. This capability is crucial for ensuring complete conversion and for identifying any potential side-products or reaction intermediates, which is particularly valuable when working with sensitive amino acid residues like cysteine. smolecule.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the specific functional groups present in the this compound molecule, providing a characteristic "molecular fingerprint."

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups. The IR spectrum of this compound displays a unique pattern of absorption bands that confirm its structure. Key functional groups such as the thiol (S-H), the N-H group of the carbamate, and the two distinct carbonyl groups (one from the ester and one from the Boc protecting group) can be readily identified. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy in Material Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution version of IR spectroscopy that offers improved speed and sensitivity. researchgate.netnih.gov It is a valuable tool for the characterization of materials incorporating this compound. researchgate.net For example, during solid-phase peptide synthesis, FTIR can be used to confirm the successful coupling of the amino acid to a resin support. The appearance of characteristic bands for the ester and carbamate carbonyls in the spectrum of the resin after the reaction provides direct evidence of immobilization. researchgate.net

The following table summarizes the principal IR absorption bands expected for this compound.

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
Amine (Boc-protected) N-H stretch3300 - 3500
Thiol S-H stretch2550 - 2600 (weak)
Carbamate Carbonyl (Boc) C=O stretch1680 - 1720
Ester Carbonyl C=O stretch1735 - 1750
Alkyl C-H stretch2850 - 3000
Ester C-O stretch1000 - 1300

Chiral Purity and Enantiomeric Excess Determination

As this compound is a chiral molecule, verifying its enantiomeric purity is critical, especially for its use in pharmaceuticals or stereospecific synthesis. The goal is to quantify the amount of the desired D-enantiomer relative to the undesired L-enantiomer and determine the enantiomeric excess (% ee).

Several analytical methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for separating enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the D- and L-enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments. nih.gov This results in separate, distinguishable signals for the D and L enantiomers in the NMR spectrum (e.g., ¹H or ¹³C NMR), which can be integrated to determine the enantiomeric ratio.

Mass Spectrometry (MS): Advanced mass spectrometry techniques can also be used for chiral analysis. nih.gov This typically involves forming diastereomeric complexes with a chiral selector molecule. These diastereomeric complexes can then be differentiated and quantified within the mass spectrometer based on differences in their fragmentation patterns or ion mobility. nih.gov

Ensuring high chiral purity is often a critical quality control step, as even small amounts of the incorrect enantiomer can have significant consequences in biological systems or subsequent stereoselective reactions. google.com

Polarimetry and Optical Rotation Measurements

Polarimetry is a critical technique for confirming the stereochemical identity and enantiomeric purity of chiral molecules like this compound. It measures the rotation of plane-polarized light as it passes through a sample. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

For the corresponding L-enantiomer, n-Boc-L-cysteine methyl ester, a specific rotation value has been reported as [α]²²/D +21° (c = 7.5 in chloroform) . Enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, the expected specific rotation for pure this compound would be of the same magnitude but with a negative sign. Any significant deviation from the expected value would indicate the presence of the L-enantiomer as an impurity or other optically active impurities. The measurement is highly dependent on factors such as solvent, concentration, temperature, and the wavelength of the light source, which must be carefully controlled for accurate and reproducible results.

CompoundSpecific Rotation ([α])ConditionsReference
n-Boc-L-cysteine methyl ester+21°22 °C, D-line (589 nm), c = 7.5 in Chloroform
This compound (Predicted)-21°22 °C, D-line (589 nm), c = 7.5 in ChloroformInferred from L-enantiomer data
Table 1. Specific Optical Rotation Data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative determination of the enantiomeric purity of this compound. This technique separates the d- and L-enantiomers, allowing for the detection and quantification of even trace amounts of the undesired L-enantiomer.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For N-protected amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (e.g., CHIRALPAK® series), have proven to be highly effective rsc.org. These columns can create chiral cavities and exhibit multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which lead to differential retention of the enantiomers.

The choice of mobile phase is crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane or heptane with a more polar alcohol modifier such as isopropanol or ethanol is used in normal-phase mode. The exact ratio of these solvents is optimized to balance resolution and analysis time rsc.org. In some cases, reversed-phase or polar organic modes can also be employed, particularly with macrocyclic glycopeptide-based CSPs like teicoplanin-based columns, which are effective for separating underivatized amino acids and could be adapted for their derivatives sigmaaldrich.com.

ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., CHIRALPAK® IA, IC)Provides a chiral environment for enantiomeric discrimination. rsc.org
Mobile Phase (Normal Phase)Hexane/Isopropanol or Heptane/Ethanol mixturesElutes the enantiomers from the column at different rates.
DetectionUV Absorbance (e.g., 210-220 nm)Detects the separated enantiomers as they elute.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation.
Table 2. Typical Chiral HPLC Parameters for N-Boc Amino Acid Derivatives.

Chromatographic Separation and Analysis

Chromatographic techniques are central to the quality control of this compound, used for assessing chemical purity, monitoring reaction progress, and detecting trace impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC setup utilizes a non-polar stationary phase, most commonly a C18 (octadecylsilane) or C8 column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components with good separation. For instance, a linear gradient of aqueous formic acid and acetonitrile on a C4 or C18 column can be effective for analyzing Boc-protected peptides and their precursors researchgate.net. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks, typically with detection at a low UV wavelength (around 210-220 nm) where the amide and ester chromophores absorb.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, this compound cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS becomes a powerful analytical tool after converting the compound into a more volatile derivative. The primary functional groups that require derivatization are the thiol (-SH) and any residual moisture-sensitive groups.

The most common derivatization technique for compounds containing active hydrogens is silylation gcms.cz. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the thiol group with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis nih.gov. The resulting silylated derivative can then be separated on a low-polarity capillary column (e.g., HP-5MS) and detected by a mass spectrometer. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivative, confirming its identity and helping to identify any volatile impurities.

Derivatization TechniqueReagent ExampleTarget Functional GroupResulting Derivative
SilylationBSTFA or MSTFAThiol (-SH)Trimethylsilyl (TMS) ether
AlkylationMethyl chloroformate (MCF)Thiol (-SH), Amine (-NH)Methoxycarbonyl (MOC) derivative
Table 3. Common Derivatization Techniques for GC-MS Analysis of Amino Acid Derivatives.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis or subsequent coupling reactions of this compound sciforum.net. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting it with an appropriate solvent system, one can quickly visualize the consumption of starting materials and the formation of products.

For a protected amino acid like this compound, which is relatively non-polar compared to its unprotected precursor, a non-polar eluent system is typically used. A common choice is a mixture of hexane and ethyl acetate sciforum.net. The ratio is adjusted to achieve good separation between the starting material, product, and any byproducts, with a target Rf (retention factor) for the product ideally between 0.3 and 0.5 for clear resolution. After development, the spots are visualized, commonly by UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate, ninhydrin (for free amines), or iodine vapor.

Microscopic and Morphological Characterization (Relevant for Composite Materials)

While this compound is primarily a building block for synthesis, its core structure, cysteine, is utilized in material science for surface modification and the creation of composite materials. The thiol group of cysteine is particularly valuable for its ability to form strong bonds with noble metal surfaces, such as gold, or to be incorporated into polymer backbones mdpi.comresearchgate.net.

Should this compound be used as a precursor in such applications (requiring subsequent deprotection of the thiol and amine groups), the resulting composite materials would be subject to microscopic and morphological characterization. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be employed to investigate the surface topography, homogeneity, and structure of the polymer or composite material. For instance, AFM can reveal the formation of homogenous, pin-hole-free surface coatings when cysteine-containing block copolymers are grafted onto gold surfaces researchgate.net. These techniques are essential for understanding how the incorporation of the cysteine moiety influences the material's structure at the micro- and nanoscale, which in turn dictates its functional properties, such as biocompatibility and tissue adhesion mdpi.com.

Based on a comprehensive review of available scientific literature, there are no specific research articles detailing the use of Scanning Electron Microscopy (SEM) for the surface and structural analysis of this compound. As a result, the detailed research findings and data tables requested for the section on cannot be provided.

To fulfill the user's request for scientifically accurate and non-hallucinatory content strictly adhering to the specified outline, it must be stated that the application of SEM to this particular compound has not been documented in the searched scholarly databases.

Therefore, section "5.6.1. Scanning Electron Microscopy (SEM) for Surface and Structural Analysis" cannot be written.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Conformations, Interactions, and Dynamics

Molecular modeling techniques are pivotal in exploring the conformational space of n-Boc-d-cysteine methyl ester, defining its preferred three-dimensional structures, and understanding the intramolecular interactions that govern its shape. The conformational flexibility of this molecule arises from the rotation around several single bonds, including the peptide bond-like urethane (B1682113) linkage and the bonds within the cysteine side chain.

Conformational energy calculations on analogous N-Boc-amino acid N'-methylamides have shown that the energy difference between the trans and cis conformations of the urethane amide bond is nearly equal. researchgate.net This is a significant deviation from typical peptide bonds where the trans conformation is overwhelmingly favored. researchgate.net This suggests that this compound likely exists as a mixture of conformers in solution. The substitution of an N-acetyl group with a Boc group generally does not alter the conformational preferences of the amino acid residue itself when the amide bond is in the trans form. researchgate.net

Exhaustive conformational analyses of similar molecules, such as N-acetyl-l-cysteine-N-methylamide, have been performed using both ab initio and Density Functional Theory (DFT) methods. researchgate.net These studies reveal a multitude of low-energy conformers and the transition states that connect them, providing a comprehensive map of the potential energy surface. researchgate.net Such computational explorations for this compound would similarly identify stable conformers and the energetic barriers for interconversion between them.

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. nih.gov These simulations track the atomic motions over time, revealing how the molecule flexes and interacts with its surroundings. This information is crucial for understanding its behavior in solution and its potential interactions with biological targets.

Computational Aspect Key Findings for Analogous Systems Relevance to this compound
Urethane Bond ConformationThe cis and trans conformations of the Boc group's urethane bond have nearly equal energies. researchgate.netSuggests that this compound can adopt both cis and trans conformations, increasing its conformational diversity.
Side Chain ConformationMultiple low-energy conformers exist due to the rotation of the side chain. researchgate.netThe thiol-containing side chain can orient in various positions, influencing the molecule's reactivity and interaction potential.
Intramolecular InteractionsIntramolecular hydrogen bonds and steric effects play a crucial role in stabilizing certain conformers.The N-H, C=O, and S-H groups can participate in intramolecular hydrogen bonding, affecting the overall molecular shape.
Solvent EffectsThe surrounding solvent can influence the population of different conformers.The conformational equilibrium of this compound is likely to be solvent-dependent.

Quantum Chemical Calculations of Reactivity, Energetics, and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These methods can elucidate the mechanisms of reactions involving the cysteine thiol group, which is a key functional site for this molecule.

DFT studies on the reaction of L-cysteine and L-glutathione with other molecules have been used to calculate activation energies and reaction rate constants. nih.gov For instance, the reactivity of the thiol group as a nucleophile is a central aspect of cysteine chemistry. Computational studies can model nucleophilic attack, providing detailed information about the transition state and the energy profile of the reaction. acs.org This approach can be used to predict the propensity of the thiol group in this compound to react with various electrophiles.

The global reactivity descriptors of a molecule, such as ionization potential, electron affinity, chemical hardness, and chemical potential, can be calculated using DFT. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For example, a lower ionization potential indicates that the molecule can more easily lose an electron, suggesting it can act as a good electron donor in chemical reactions. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed to study reactions in more complex environments, such as within an enzyme active site. uni-wuerzburg.de These studies provide atomistic insights into inhibition mechanisms, which is highly relevant for the design of cysteine protease inhibitors. uni-wuerzburg.de

Reactivity Aspect Computational Approach Insights Gained
Nucleophilicity of Thiol GroupDFT calculations of reaction pathways and activation energies. acs.orgPrediction of the reactivity of the cysteine side chain towards electrophiles.
Reaction MechanismsTransition state theory and intrinsic reaction coordinate calculations.Detailed understanding of the step-by-step process of chemical transformations.
Global Reactivity DescriptorsCalculation of ionization potential, electron affinity, and chemical hardness. nih.govQuantitative assessment of the molecule's overall reactivity and stability.
Enzyme InhibitionQM/MM simulations of the molecule in an enzyme's active site. uni-wuerzburg.deElucidation of the mechanism of covalent modification of enzyme active sites.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful methods for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. bohrium.com These predictions can be invaluable in the structural elucidation and characterization of this compound.

The prediction of NMR spectra typically involves a multi-step process. First, a conformational search is performed to identify the low-energy conformers of the molecule. github.io Then, for each conformer, the NMR chemical shifts are calculated using quantum chemical methods, often DFT with a suitable functional and basis set. github.ionih.gov Finally, the predicted spectra for the individual conformers are averaged, weighted by their Boltzmann population, to obtain the final predicted spectrum that can be compared with experimental data. github.io

Infrared (IR) spectroscopy is another technique where computational methods can provide valuable insights. The vibrational frequencies of a molecule can be calculated, and the resulting theoretical IR spectrum can be compared with the experimental one to aid in the identification of characteristic functional groups and to confirm the molecular structure.

Spectroscopic Parameter Computational Method Application
1H and 13C NMR Chemical ShiftsGIAO (Gauge-Including Atomic Orbital) method with DFT. nih.govStructural verification and assignment of NMR signals.
J-coupling ConstantsCalculations based on the Fermi contact term.Determination of dihedral angles and conformational analysis.
IR Vibrational FrequenciesFrequency calculations at the optimized geometry.Identification of functional groups and confirmation of molecular structure.

Rational Design and Virtual Screening of Novel Derivatives and Their Potential Applications

The principles of rational design and virtual screening are central to modern drug discovery and materials science. These computational strategies can be applied to this compound to design novel derivatives with desired properties and potential applications, for example, as enzyme inhibitors.

Rational design involves using the structural and reactivity information of a molecule to make targeted modifications to improve its function. acs.org For instance, quantum chemical calculations can be used to predict how substituents on the this compound scaffold would affect its reactivity or binding affinity to a biological target. acs.org This approach has been successfully used to design improved aziridine-based inhibitors of cysteine proteases. acs.org

Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are likely to be active against a specific target. This can be either structure-based, where the 3D structure of the target is known, or ligand-based, where a set of known active molecules is used to build a model for screening. Derivatives of this compound could be included in such virtual libraries to explore their potential as, for example, covalent inhibitors of cysteine proteases. nih.gov Molecular docking and molecular dynamics simulations are key tools in structure-based virtual screening to predict the binding mode and affinity of a ligand to its target. nih.gov

Application Computational Strategy Methodology Potential Outcome
Enzyme Inhibitor DesignRational DesignModifying the structure of this compound and calculating the effect on reactivity and binding affinity using QM and MM methods. acs.orgrsc.orgNovel and more potent inhibitors of target enzymes, such as cysteine proteases.
Drug DiscoveryVirtual ScreeningDocking libraries of this compound derivatives into the active site of a target protein. mdpi.comIdentification of hit compounds with potential therapeutic applications.
Material ScienceMolecular Dynamics SimulationsSimulating the self-assembly or interaction of derivatives with surfaces or other molecules.Design of new materials with specific properties.

Future Research Trajectories and Perspectives

Development of Green and Sustainable Synthetic Routes for Scalable Production

The conventional synthesis of protected amino acids, including n-Boc-d-cysteine methyl ester, often relies on reagents and solvents that pose environmental and safety risks, generating significant chemical waste. biomatik.com The production of the Boc protecting group itself can involve toxic precursors. biomatik.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies to address these challenges.

Key areas of development include:

Atom Economy and Waste Reduction: Traditional peptide synthesis has poor atom economy, particularly due to the use of excess coupling agents and protected amino acids. nih.gov The development of catalytic methods for amide bond formation is a significant challenge but holds the promise of dramatically reducing waste. biomatik.com Furthermore, exploring N- to C-directional peptide synthesis could offer a more atom-economical alternative to the conventional C- to N-direction, which relies heavily on protecting groups. nih.gov

Enzymatic and Fermentative Approaches: Biocatalysis offers a highly sustainable alternative to chemical synthesis. The use of enzymes for the synthesis of amino acid derivatives can proceed under mild conditions (aqueous solvent, room temperature) with high stereoselectivity, minimizing the need for protecting groups and reducing waste. nih.gov Fermentation-based production of amino acids using engineered microorganisms and sustainable carbon sources like biomass-derived sugars is an established green technology that could be adapted for precursors of this compound. nih.gov

Sustainability Challenge Conventional Method Emerging Green Alternative
Solvent Use Halogenated solvents (e.g., DMF, DCM)Water, 2-MeTHF, ionic liquids biomatik.comacs.org
Protecting Groups Use of hazardous precursors (e.g., phosgene for Fmoc-Cl) biomatik.comDevelopment of water-compatible or transient protecting groups semanticscholar.org
Coupling Reagents Stoichiometric use of carbodiimides and benzotriazole-based additives acs.orgCatalytic amide bond formation, development of greener coupling agents (e.g., Oxyma Pure) acs.org
Energy Consumption Prolonged reaction times at various temperaturesMicrowave-assisted synthesis to reduce reaction times biomatik.com
Waste Generation High Process Mass Intensity (PMI) due to excess reagents and solvent use nih.govN- to C-synthesis, enzymatic synthesis, use of renewable feedstocks nih.govnih.gov

Exploration of Novel Chemical Transformations and Advanced Derivatization Strategies

The unique thiol group of the cysteine moiety makes this compound a prime candidate for novel chemical transformations and derivatization, extending its utility far beyond traditional peptide synthesis.

Bioorthogonal Click Chemistry: "Click chemistry" provides rapid, selective, and high-yield reactions that can be performed in complex biological environments. The thiol group of cysteine is an excellent handle for such reactions. For instance, the biocompatible reaction between heteroaromatic nitriles and N-terminal cysteine residues allows for site-specific labeling of proteins and the in situ assembly of bioactive molecules. acs.org Future work will likely expand the toolkit of nitrile substrates to fine-tune reaction kinetics and selectivity for applications in live-cell imaging and diagnostics. acs.orgresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful click reaction that can be used to conjugate cysteine derivatives to other molecules for applications in drug discovery and materials science. ijpsjournal.com

Advanced Derivatization for Proteomics: The selective modification of cysteine residues is a cornerstone of proteomic analysis. nih.gov While reagents like iodoacetamide are common, they can lead to side reactions. nih.gov Research is focused on developing more robust and selective derivatization reagents. Maleimide and its derivatives are highly selective for the cysteine thiol group and are used to attach affinity tags or fluorescent labels for protein identification and quantification. nih.gov Advanced strategies involve creating multifunctional linkers that incorporate cleavable moieties and zwitterionic dyes to improve solubility and detection sensitivity in mass spectrometry-based proteomics. google.com

Native Chemical Ligation (NCL) and Thioester Chemistry: NCL is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. The reaction involves a C-terminal peptide thioester and an N-terminal cysteine residue. cambridge.org this compound can be incorporated into peptide fragments destined for NCL, enabling the construction of complex proteins with non-natural D-amino acids, which can confer resistance to proteolysis.

Expanded Applications in Emerging Advanced Materials and Biomedical Engineering

The chemical versatility of this compound makes it an attractive building block for the creation of advanced functional materials with applications in medicine and biotechnology.

Hydrogel Formation for Tissue Engineering: Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for tissue engineering. Cysteine-modified polymers can form hydrogels through various cross-linking chemistries. For example, cysteine-modified hyaluronic acid can form injectable, in situ cross-linking hydrogels via Michael addition or native chemical ligation under physiological conditions. rsc.org Similarly, hydrogels based on cysteine-modified poly(acrylic acid) can be created with highly tunable mechanical properties by controlling cross-linking density, making them suitable for advanced cell culture models. researchgate.net The incorporation of D-cysteine can enhance the resistance of these hydrogels to enzymatic degradation.

Self-Assembling Peptides: Peptides containing cysteine residues can self-assemble into well-defined nanostructures like nanotubes, nanofibers, and vesicles. The process is often driven by a combination of hydrogen bonding, hydrophobic interactions, and disulfide bond formation. This compound can be incorporated into these peptide sequences to control the assembly process and introduce specific functionalities. These self-assembled materials are being explored for applications in drug delivery, biosensing, and as templates for nanomaterial synthesis.

Functionalization of Surfaces and Nanoparticles: The thiol group provides a robust anchor for attaching molecules to surfaces, particularly gold nanoparticles and surfaces. This allows for the creation of functionalized biomaterials and biosensors. For instance, cysteine-based nanocarriers have been developed for targeted drug delivery systems, where the cysteine moiety can serve as a linker to attach targeting ligands or as a redox-sensitive element that triggers drug release in specific cellular environments. researchgate.net

Material/Application Role of this compound Key Chemical Principle
Hydrogels Serves as a cross-linking point in polymer chains.Thiol-ene click chemistry, Michael addition, Disulfide bond formation rsc.orgresearchgate.net
Drug Delivery Nanocarriers Acts as a linker for drug conjugation or targeting moieties; provides redox sensitivity.Thiol-maleimide chemistry, Disulfide exchange researchgate.net
Biosensors Anchors peptides or proteins to gold surfaces.Thiol-gold interaction
Self-Assembling Peptides Directs assembly through disulfide bond formation and other non-covalent interactions.Oxidation of thiols to disulfides

Integration into Next-Generation Drug Discovery Modalities and Therapeutic Approaches

The incorporation of this compound into peptide-based therapeutics is a promising strategy for developing next-generation drugs with improved properties.

Enzyme Inhibition and Antibiotic Development: this compound has been identified as an inhibitor of lanthionine synthetase, an enzyme involved in the biosynthesis of a class of antibiotics known as lantibiotics. smolecule.com This makes it a valuable lead compound for the development of new antibacterial agents that could combat antibiotic resistance. smolecule.com Its D-configuration can also contribute to the inhibition of other enzymes that are specific for L-amino acids.

Development of D-Peptides: Peptides composed of D-amino acids (D-peptides) are resistant to degradation by proteases, which are ubiquitous in the body and rapidly break down natural L-peptides. This significantly increases their plasma half-life and bioavailability, making them attractive therapeutic candidates. This compound is an essential building block for the synthesis of these stabilized D-peptides. smolecule.com For example, D-cysteine-containing analogs of glutathione have been shown to have enhanced resistance to enzymatic degradation. smolecule.com

Peptide-Drug Conjugates (PDCs): In a manner analogous to antibody-drug conjugates, peptides can be used to deliver cytotoxic drugs specifically to cancer cells. The thiol group of cysteine is one of the most common handles for conjugating the drug payload to the peptide. Using a D-cysteine derivative can improve the stability of the peptide carrier, ensuring the drug reaches its target before being degraded.

Radiopharmaceutical Development: Chelating agents are often attached to peptides to bind radioactive isotopes for use in medical imaging (e.g., PET scans) or targeted radiotherapy. The cysteine thiol group is a convenient site for attaching these chelators, and the use of a D-amino acid can improve the in vivo stability and tumor-targeting properties of the resulting radiopharmaceutical.

Advancement of In-situ and Real-time Spectroscopic and Analytical Methodologies

Understanding and optimizing the chemical reactions involving this compound requires advanced analytical techniques that can monitor these processes in real-time.

Real-time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and monitoring reaction kinetics without the need for labels. researchgate.net Real-time NMR can be used to follow the progress of peptide synthesis, including the coupling and deprotection steps involving this compound. researchgate.net By tracking the appearance of product signals and the disappearance of reactant signals, reaction mechanisms can be elucidated and conditions can be optimized for efficiency and yield. semanticscholar.org Hyperpolarization techniques can dramatically enhance the sensitivity of NMR, allowing for the monitoring of low-concentration intermediates in complex mixtures. nih.gov

In-situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about changes in chemical bonds during a reaction. These methods can be applied to monitor solid-phase peptide synthesis, tracking the formation of amide bonds and the removal of the Boc protecting group directly on the resin.

Advanced Mass Spectrometry (MS) Techniques: Mass spectrometry is indispensable for characterizing peptides and their modifications. Techniques like top-down mass spectrometry analyze intact proteins or large peptides, providing a complete picture of modifications, which can be difficult to piece together from the bottom-up (peptide fragment) approach. nih.gov Cysteine modification mass spectrometry employs specific chemical labeling strategies to identify and quantify various modifications on cysteine residues, such as oxidation, alkylation, or disulfide bond formation, which is crucial for quality control in peptide manufacturing and for studying protein function. mtoz-biolabs.com Real-time monitoring of reactions can be achieved using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled to microreactors, which has been used to intercept and characterize reaction intermediates in cysteine-related click reactions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.